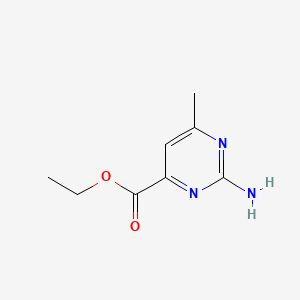

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is an organic chemical compound with the molecular formula C8H11N3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate involves several steps. The compound can be prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is represented by the SMILES stringCCOC(=O)c1cnc(N)nc1C . The InChI key for the compound is YBFVMJRSZCVJJP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-6-methylpyrimidine-4-carboxylate include a molecular weight of 181.19 . The compound is a solid with a melting point of 222-226 °C . The compound is also classified as non-combustible solids .Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclic [6 + 6] Systems

This compound serves as a precursor in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their complex structure and potential biological activities.

Biological Significance in Medicinal Chemistry

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate derivatives exhibit a range of biological activities. They are applied in medicinal chemistry for their therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities .

Development of Pharmaceutical Medications

The derivatives of this compound are found in pharmaceutical medications. Their synthesis and modification lead to the development of new drugs with improved efficacy and reduced side effects .

Chemical Reactivity and Interactions

The compound’s reactivity is studied to understand its interactions with other chemicals. This knowledge is crucial for developing synthetic pathways and creating new compounds with desired properties .

Microwave-Assisted Organic Synthesis

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is used in microwave-assisted organic synthesis. This technique enhances the reaction rates and yields of the desired products, making the synthesis process more efficient .

Agricultural Research

In agricultural research, derivatives of this compound are explored for their herbicidal properties. They contribute to the development of new herbicides that are more effective and environmentally friendly .

Safety and Hazards

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWOWURWQZDVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662351 |

Source

|

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

CAS RN |

857410-67-4 |

Source

|

| Record name | Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)